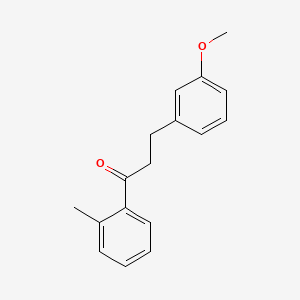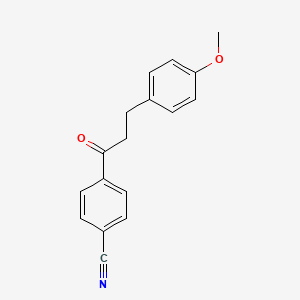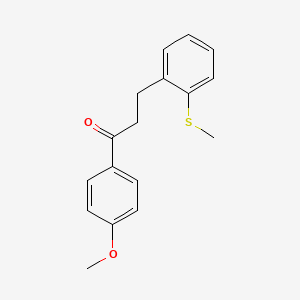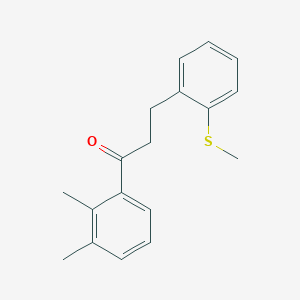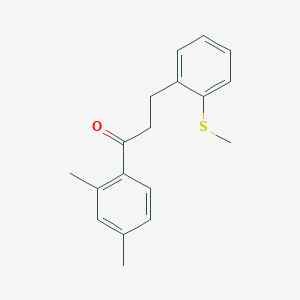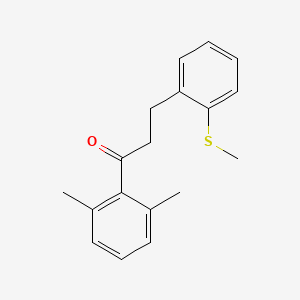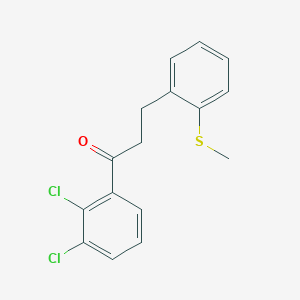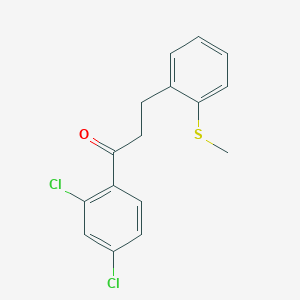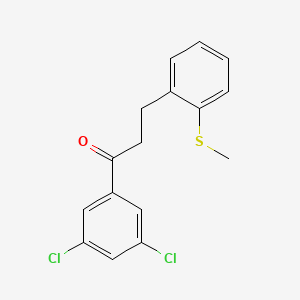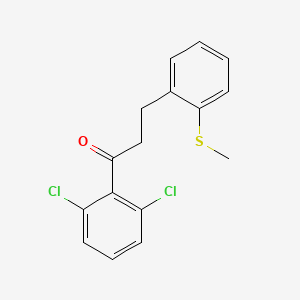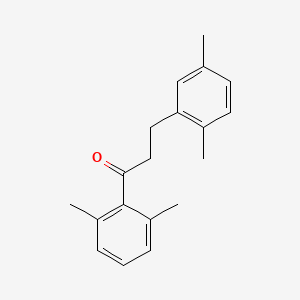
2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, also known as 2,6'-dimethylpropyl-3-(2,5-dimethylphenyl)phenyl ketone, is an organic compound with the molecular formula C17H20O. It is a colorless liquid with a pleasant odor. It is a synthetic precursor to a variety of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine, agriculture, and other fields.
Applications De Recherche Scientifique
Thermosetting Polymers
The compound has been utilized in the development of thermosetting polymers. A study focused on creating thermosetting poly(phenylene ether) containing allyl groups, which involved oxidative coupling copolymerization of related compounds followed by thermal curing. This resulted in high molecular weight copolymers with significant thermal stability and dielectric properties, indicating potential applications in materials science (Fukuhara et al., 2004).
Polymerization Studies
Research on oxidative coupling copolymerization has been conducted using compounds similar to 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This includes studies like the preparation of telechelics by oxidative coupling copolymerization, which helps in understanding the synthesis of polymers with specific end groups (Wei et al., 1991).
Photoreactivity and Organic Synthesis
The compound's structural analogs have been studied for their photoreactivity. For instance, research into the photorelease of HCl from related compounds has provided insights into reaction mechanisms that are fundamental to organic chemistry and photochemistry (Pelliccioli et al., 2001).
Molecular Structure Studies
Studies have also focused on the molecular structure and computational analysis of compounds closely related to 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. These studies provide valuable insights into the physical and chemical properties of such compounds, which are crucial for various applications in material science and molecular engineering (Karakurt et al., 2016).
Polymer Synthesis and Application
The synthesis of new polymers using derivatives of this compound has been explored, particularly for applications in electronic devices. For example, new semiconducting polymers containing fused aromatic rings derived from related compounds have shown potential for use in organic thin-film transistors (Kong et al., 2009).
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-14(2)17(12-13)10-11-18(20)19-15(3)6-5-7-16(19)4/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGFKZEEWVVTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644740 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-57-6 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



